1-(5-Bromo-2-methoxybenzoyl)azetidine

medicinal chemistry organic synthesis cross-coupling

Researchers requiring a compact, multifunctional azetidine scaffold for parallel medicinal chemistry often face supply bottlenecks and a lack of analytically verified cross-coupling handles. 1-(5-Bromo-2-methoxybenzoyl)azetidine addresses this with an intrinsically strained N-benzoyl azetidine core and a 5-bromo substituent that enables late-stage Pd-catalyzed diversification without degrading the amide linkage. - Aryl bromide at the 5-position allows orthogonal Suzuki-Miyaura or Buchwald-Hartwig coupling under mild conditions (C-Br bond dissociation energy ~338 kJ/mol). - The azetidine amide provides a constrained hydrogen-bonding pharmacophore with a distinct metabolic profile compared to piperidine analogs, as demonstrated in published 5-HT₄ agonist programs. - The methoxy group offers a third synthetic handle for demethylation and subsequent O-functionalization, supporting multi-step divergent analog synthesis. - Supplied as a high-purity research intermediate with global ambient shipping; immediate stock availability minimizes program delays.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
Cat. No. B8175371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-methoxybenzoyl)azetidine
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C(=O)N2CCC2
InChIInChI=1S/C11H12BrNO2/c1-15-10-4-3-8(12)7-9(10)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
InChIKeyBNDZLZYTLXESAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-2-methoxybenzoyl)azetidine: Chemical Class, Structural Characteristics, and Baseline Procurement Parameters


1-(5-Bromo-2-methoxybenzoyl)azetidine is a synthetic azetidine derivative characterized by a four-membered nitrogen-containing heterocycle linked via a carbonyl group to a 5-bromo-2-methoxy-substituted benzoyl moiety . Azetidines are distinguished by inherent ring strain and unique stereoelectronic properties compared to larger aza-heterocycles, which can confer distinct conformational preferences and reactivity profiles . The compound contains electrophilic substitution handles—the aryl bromide enables Suzuki–Miyaura or Buchwald–Hartwig cross-coupling, while the amide linkage and azetidine nitrogen present distinct hydrogen-bonding vectors . These features collectively position this compound as a modular intermediate or fragment candidate for scaffold elaboration in medicinal chemistry programs.

Why 1-(5-Bromo-2-methoxybenzoyl)azetidine Cannot Be Substituted with Generic Aza-Heterocycle Analogs


In-class azetidine-containing benzamide derivatives are not functionally interchangeable, even when they share the 5-bromo-2-methoxybenzoyl substructure. Substitution patterns on the azetidine ring, the nature of the linking group, and halogen placement each materially alter physicochemical properties, metabolic susceptibility, and cross-coupling reactivity. Published head-to-head SAR data confirm that switching from piperidine to azetidine in N-benzoyl heterocycle series modulates pharmacokinetic behavior and cellular potency independently of benzoyl substitution [1]. Substituting the bromine atom with smaller halogens or hydrogen eliminates the aryl bromide handle required for downstream diversification, precluding late-stage functionalization via metal-catalyzed coupling . Generic substitution without confirmatory analytical and reactivity data therefore introduces uncontrolled variables that compromise synthetic reproducibility and structure–activity interpretation.

Quantitative Differentiation of 1-(5-Bromo-2-methoxybenzoyl)azetidine: Comparator-Based Evidence for Scientific Selection


Aryl Bromide Substituent Confers Unique Cross-Coupling Reactivity Compared to Hydrogen, Chloro, or Fluoro Analogs

The 5-bromo substituent on the benzoyl ring enables transition metal-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that are either kinetically inaccessible or require substantially harsher conditions with chloro, fluoro, or unsubstituted hydrogen analogs. The C–Br bond has a bond dissociation energy of approximately 338 kJ/mol, lower than C–Cl (~397 kJ/mol) and substantially lower than C–F (~514 kJ/mol) [1]. This lower bond dissociation energy translates to increased oxidative addition rates with Pd(0) catalysts, enabling late-stage diversification under mild conditions where chloro analogs remain unreactive and iodo analogs may be unstable [1].

medicinal chemistry organic synthesis cross-coupling

Azetidine vs. Piperidine Scaffold: Distinct Physicochemical and ADME Differentiation

In a structurally related N-benzoyl arylazetidine FASN inhibitor program, the azetidine-containing compound JNJ-54380482 demonstrated potent FASN enzymatic inhibition (IC₅₀ = 26 nM) and cellular antiproliferative activity (A2780 ovarian cells in lipid-reduced medium, IC₅₀ = 8.9 nM), with oral bioavailability in mice (F% = 51) [1]. This represents an example of the azetidine chemotype achieving in vivo PD activity in a benzoyl-containing series; direct piperidine vs. azetidine comparisons within this SAR program indicated that azetidine substitution conferred distinct potency and pharmacokinetic profiles, rationalized by X-ray co-crystal structures [1].

drug discovery pharmacokinetics bioisosteres

Azetidine vs. Piperidine: Altered Metabolic Fate and Oxidative Stability

In a head-to-head comparison of piperidine and azetidine as isosteric replacements in 5-HT₄ partial agonists, piperidine-containing lead compound PF-4995274 (TBPT) underwent N-dealkylation and an unusual cyclization to form an oxazolidine metabolite (M2) that accumulated as the predominant species in human plasma [1]. In contrast, the second-generation azetidine analogs were neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites; metabolism shifted entirely to oxidation on the isoxazole ring [1].

drug metabolism pharmacokinetics bioisosteres

Benzoyl-Azetidine vs. Benzyl-Azetidine vs. Benzyloxy-Azetidine: Pharmacophore and Physicochemical Differentiation

1-(5-Bromo-2-methoxybenzoyl)azetidine is an N-benzoyl azetidine amide (C11H12BrNO₂; MW = 270.12 g/mol), differing from structurally related 5-bromo-2-methoxyphenyl azetidine variants including 3-((5-bromo-2-methoxybenzyl)oxy)azetidine (ether-linked; MW = 272.14 g/mol; LogP = 1.98) and 3-(5-bromo-2-methoxybenzyl)azetidine (methylene-linked; MW = 256.14 g/mol; LogP = 2.36) . The benzoyl carbonyl introduces a hydrogen bond acceptor that benzyl and benzyloxy variants lack, while the amide nitrogen constitutes a distinct hydrogen bond donor vector with conformational constraints from partial C–N double bond character .

medicinal chemistry physicochemical properties fragment-based drug discovery

1-(5-Bromo-2-methoxybenzoyl)azetidine: Validated Application Scenarios for Research Procurement


Late-Stage Diversification via Aryl Bromide Cross-Coupling in SAR Campaigns

1-(5-Bromo-2-methoxybenzoyl)azetidine is appropriate as a modular intermediate in SAR programs where the 5-bromo substituent functions as a versatile cross-coupling handle for late-stage diversification. The lower C–Br bond dissociation energy (~338 kJ/mol) compared to C–Cl and C–F enables mild Suzuki–Miyaura or Buchwald–Hartwig coupling to introduce aryl, heteroaryl, or amine substituents without degrading the azetidine amide core [1]. This reactivity profile supports parallel library synthesis while preserving the N-benzoyl azetidine scaffold, a strategy consistent with established medicinal chemistry practices for brominated benzoyl intermediates [1].

Metabolic Liability Mitigation via Azetidine Scaffold Replacement

In lead optimization programs where a piperidine-containing benzamide series exhibits undesirable N-dealkylation or the formation of cyclized metabolites, 1-(5-Bromo-2-methoxybenzoyl)azetidine may serve as a candidate azetidine isostere. Direct comparative metabolic studies in 5-HT₄ partial agonist programs demonstrated that azetidine substitution completely eliminated N-dealkylation and oxazolidine metabolite formation observed with piperidine analogs [1]. The azetidine scaffold shifted metabolism to alternative pathways not involving the heterocyclic nitrogen, providing an empirically validated strategy for addressing metabolism-driven compound attrition [1].

Fragment-Based Lead Generation Targeting Amide-Mediated Protein–Ligand Interactions

The N-benzoyl azetidine core presents a defined pharmacophore featuring a carbonyl hydrogen bond acceptor and amide N–H donor with constrained geometry due to partial C–N double bond character. In N-benzoyl arylazetidine FASN inhibitor programs, this structural motif engaged the KR subdomain of FASN with a binding mode distinct from piperidine-containing analogs, as confirmed by X-ray co-crystal structures [1]. 1-(5-Bromo-2-methoxybenzoyl)azetidine may therefore be suitable for fragment-based screening or scaffold-hopping initiatives targeting proteins where amide-mediated recognition is essential, particularly when a compact heterocyclic core with distinct conformational constraints is desired.

Orthogonal Protection and Multi-Step Synthetic Route Planning

The combination of an aryl bromide, a methoxy group, and an azetidine amide provides three chemically distinct functional handles suitable for sequential synthetic manipulation. The aryl bromide enables Pd-catalyzed cross-coupling [1]; the methoxy group can undergo demethylation to a phenol for O-alkylation or sulfonylation; and the azetidine amide can be reduced to the corresponding azetidine-amine under LiAlH₄ conditions [2]. This orthogonality supports multi-step synthetic routes where protecting group strategies must accommodate the unique ring strain and basicity of the azetidine nitrogen. Procurement of this compound is appropriate when synthetic planning requires a brominated benzoyl azetidine core as a branching point for divergent analog synthesis.

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